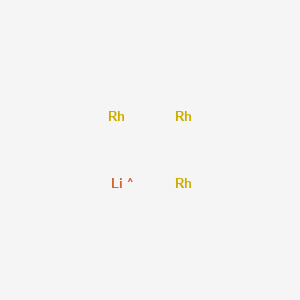
Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C_11H_20O_2S It is also known by other names such as S-tert-Butyl 3-oxooctanethioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester typically involves the esterification of 3-oxooctanethioic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Substituted thioesters.
Scientific Research Applications
Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis to release the active thiol group, which can then form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
- Octanethioic acid, S-methyl ester
Comparison
Compared to similar compounds, Octanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester is unique due to its longer carbon chain and the presence of a tert-butyl ester group. These structural differences can influence its reactivity and interaction with biological molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
61540-12-3 |
|---|---|
Molecular Formula |
C12H22O2S |
Molecular Weight |
230.37 g/mol |
IUPAC Name |
S-tert-butyl 3-oxooctanethioate |
InChI |
InChI=1S/C12H22O2S/c1-5-6-7-8-10(13)9-11(14)15-12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
KJDWWEBKUPCUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC(=O)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[Bis(dimethylamino)methyl]-N,N-dimethylthiourea](/img/structure/B14565756.png)
![[2-(3-Chloroanilino)pyridin-3-yl]acetic acid](/img/structure/B14565759.png)


![3-[3,5-Bis(trifluoromethyl)anilino]-1lambda~6~,4,2-dithiazole-1,1(5H)-dione](/img/structure/B14565785.png)

![[2-(tert-Butylperoxy)-2-oxoethyl]phosphonic acid](/img/structure/B14565800.png)



![N-{3-[(2-Cyanoethyl)amino]-4-ethoxyphenyl}acetamide](/img/structure/B14565829.png)

![(E)-1-[3,8-Dimethyl-5-(propan-2-yl)azulen-1-yl]-2-(4-ethoxyphenyl)diazene](/img/structure/B14565845.png)
![N,N'-(Ethane-1,2-diyl)bis[N-methyl-4-(phenylsulfanyl)butanamide]](/img/structure/B14565856.png)
